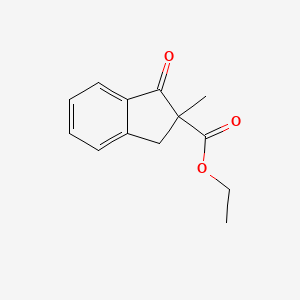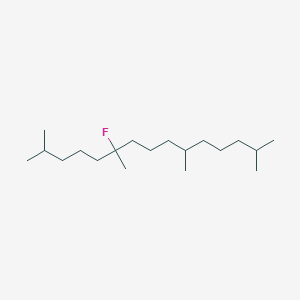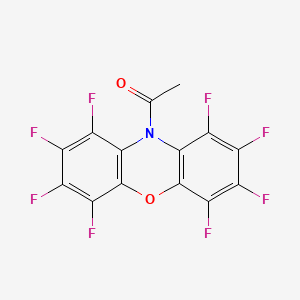
2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, a dodecyl chain, and an oxazolidinylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazolidinylidene intermediate, followed by the introduction of the cyano and dodecyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters is crucial to achieve efficient production while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive agent, with studies exploring its effects on various biological systems.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide: This compound is unique due to its specific structural features, such as the presence of the oxazolidinylidene moiety.
Other Similar Compounds: Compounds with similar structures may include those with variations in the dodecyl chain length, the presence of different substituents on the oxazolidinylidene ring, or modifications to the cyano group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural elements. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
| 94491-26-6 | |
Molekularformel |
C24H41N3O2 |
Molekulargewicht |
403.6 g/mol |
IUPAC-Name |
2-cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-1,3-oxazolidin-2-ylidene)but-2-enamide |
InChI |
InChI=1S/C24H41N3O2/c1-5-7-8-9-10-11-12-13-14-15-18-26-23(28)21(19-25)16-17-22-27(6-2)24(3,4)20-29-22/h16-17H,5-15,18,20H2,1-4H3,(H,26,28) |
InChI-Schlüssel |
AWMOFGFNULCXRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)C(=CC=C1N(C(CO1)(C)C)CC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol](/img/structure/B14363033.png)

![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)


![Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate](/img/structure/B14363079.png)


